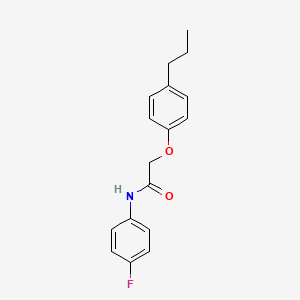

N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a notable synthesis approach for quinazolinamines involves the cyclization of 2-hydrazinoquinazolin-4-one derivatives with various carbon donors. This methodology allows for the generation of a wide array of substituted quinazolinamines, showcasing the versatility of quinazoline chemistry in producing compounds with potential biological activities (Alagarsamy et al., 2009).

Molecular Structure Analysis

Quinazoline derivatives exhibit significant molecular stability attributed to weak but collective intra- and intermolecular hydrogen bond interactions. Advanced structural characterization techniques, such as X-ray crystallography and quantum chemical calculations, provide insights into their molecular geometries, confirming the presence of significant hydrogen bonding that contributes to their molecular stability (Gandhi et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo nucleophilic substitution reactions, providing a pathway to introduce various functional groups that can significantly alter their pharmacological properties. The ability to functionalize quinazoline derivatives through such reactions underscores their potential as versatile scaffolds in medicinal chemistry (Ouyang et al., 2016).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and crystallinity, are crucial for their pharmaceutical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. Understanding these properties is essential for optimizing the absorption and bioavailability of these compounds for potential therapeutic uses.

Chemical Properties Analysis

The chemical properties of N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives, such as reactivity and stability, are central to their pharmacological efficacy. Their ability to interact with biological targets is influenced by the electronic distribution within the molecule, which can be studied through techniques like NBO analysis and electrostatic potential mapping. Such analyses help in understanding the molecule's interaction with biological receptors, contributing to the design of more effective and selective therapeutic agents (Gandhi et al., 2020).

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-2-11-7-9-12(10-8-11)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-10H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHGZHXNTNPOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5532689.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)

![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)

![ethyl 3-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5532713.png)

![2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5532727.png)

![[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)

![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)

![4-(4-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5532760.png)

![4-tert-butyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5532767.png)

![[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5532772.png)